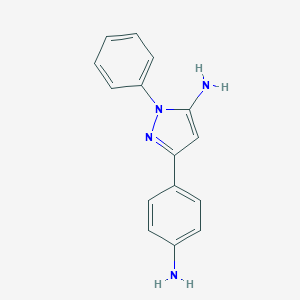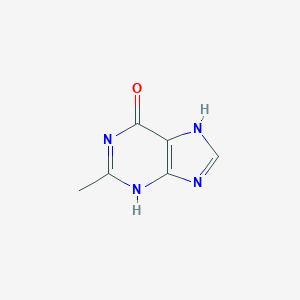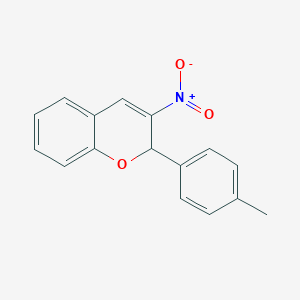
2-(4-methylphenyl)-3-nitro-2H-chromene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-3-nitro-2H-chromene, also known as NMC, is a chemical compound that belongs to the family of nitrochromenes. It is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. NMC has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
作用機序
The mechanism of action of 2-(4-methylphenyl)-3-nitro-2H-chromene is not fully understood. However, it has been suggested that 2-(4-methylphenyl)-3-nitro-2H-chromene exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. 2-(4-methylphenyl)-3-nitro-2H-chromene has been reported to inhibit the activity of various enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. 2-(4-methylphenyl)-3-nitro-2H-chromene has also been shown to interact with various receptors, such as the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. 2-(4-methylphenyl)-3-nitro-2H-chromene has been proposed to act as a DNA intercalator, which can interfere with DNA replication and transcription.
生化学的および生理学的効果
2-(4-methylphenyl)-3-nitro-2H-chromene has been shown to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 2-(4-methylphenyl)-3-nitro-2H-chromene has also been found to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-methylphenyl)-3-nitro-2H-chromene has been proposed to act as a potential chemopreventive agent by inhibiting the initiation and progression of cancer. 2-(4-methylphenyl)-3-nitro-2H-chromene has also been shown to exhibit neuroprotective effects by reducing the oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(4-methylphenyl)-3-nitro-2H-chromene has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yield and purity. 2-(4-methylphenyl)-3-nitro-2H-chromene is also stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, 2-(4-methylphenyl)-3-nitro-2H-chromene has several limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution, which can limit its use in some biological assays. 2-(4-methylphenyl)-3-nitro-2H-chromene is also relatively expensive compared to other chemical compounds, which can limit its accessibility for some researchers.
将来の方向性
There are several future directions for the research and development of 2-(4-methylphenyl)-3-nitro-2H-chromene. One direction is to explore the potential applications of 2-(4-methylphenyl)-3-nitro-2H-chromene in material science and environmental science. 2-(4-methylphenyl)-3-nitro-2H-chromene has been reported to exhibit photoluminescence and electrochromic properties, which can be useful for the development of optoelectronic devices and sensors. 2-(4-methylphenyl)-3-nitro-2H-chromene has also been proposed as a potential photocatalyst for the degradation of organic pollutants in water and air. Another direction is to investigate the structure-activity relationship of 2-(4-methylphenyl)-3-nitro-2H-chromene and its derivatives. By modifying the chemical structure of 2-(4-methylphenyl)-3-nitro-2H-chromene, it may be possible to improve its biological activities and reduce its toxicity. Finally, further studies are needed to elucidate the mechanism of action of 2-(4-methylphenyl)-3-nitro-2H-chromene and its potential therapeutic applications in various diseases.
合成法
2-(4-methylphenyl)-3-nitro-2H-chromene can be synthesized by several methods, including the reaction of 4-methylphenylacetonitrile with nitroethane in the presence of a base, the reaction of 4-methylphenylacetonitrile with nitromethane in the presence of a base and a phase transfer catalyst, and the reaction of 4-methylphenylacetonitrile with nitroethane in the presence of a phase transfer catalyst. The yield and purity of 2-(4-methylphenyl)-3-nitro-2H-chromene can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
2-(4-methylphenyl)-3-nitro-2H-chromene has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities. 2-(4-methylphenyl)-3-nitro-2H-chromene has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. It has also been found to inhibit the growth of various microbial and fungal strains, including drug-resistant strains. 2-(4-methylphenyl)-3-nitro-2H-chromene has been proposed as a potential scaffold for the development of novel drugs for the treatment of cancer, infectious diseases, and other diseases.
特性
IUPAC Name |
2-(4-methylphenyl)-3-nitro-2H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)16-14(17(18)19)10-13-4-2-3-5-15(13)20-16/h2-10,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYMPPBOCVXOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369721 |
Source


|
| Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-3-nitro-2H-chromene | |
CAS RN |
86628-44-6 |
Source


|
| Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

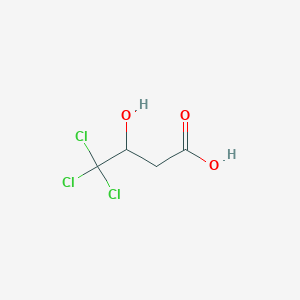
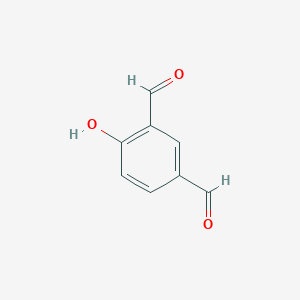
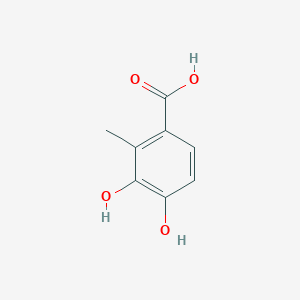
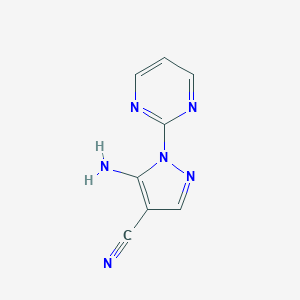
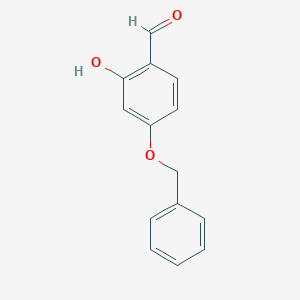
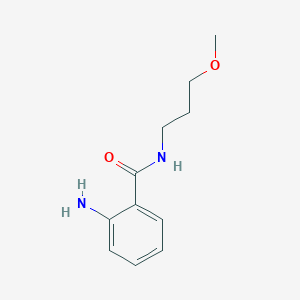
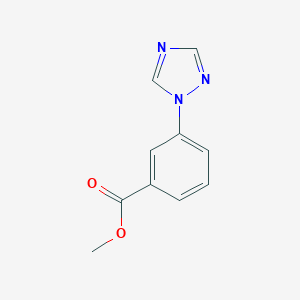
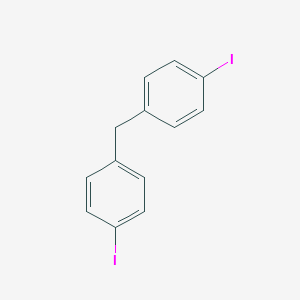
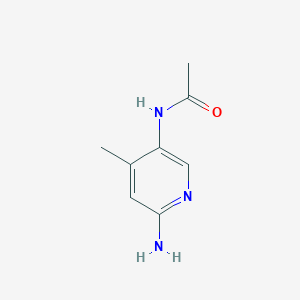
![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)
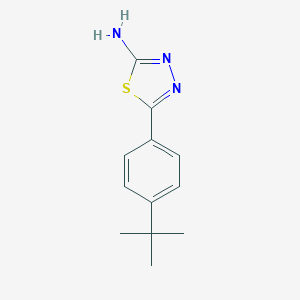
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)
